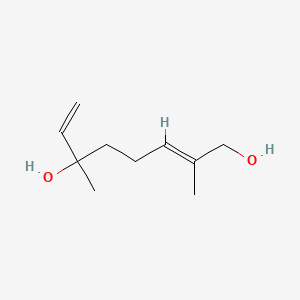

2,6-dimethylocta-2,7-diene-1,6-diol

Description

2,6-Dimethylocta-2,7-diene-1,6-diol is a monoterpenoid diol derived from linalool, characterized by two hydroxyl groups at positions 1 and 6, two methyl groups at positions 2 and 6, and conjugated double bonds at positions 2 and 5. It exists in (E)- and (Z)-isomeric forms, which influence its physicochemical and biological properties. This compound is naturally abundant in citrus honey, cupuassu vinegar, and plants such as Ilex pernyi and papaya flowers . It has been synthesized via microwave-assisted methods, highlighting its relevance in green chemistry . Its applications span flavoring, fragrance, and bioactive roles, particularly in cytotoxic activities against cancer cells .

Properties

CAS No. |

64142-78-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(2E)-2,6-dimethylocta-2,7-diene-1,6-diol |

InChI |

InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/b9-6+ |

InChI Key |

NSMIMJYEKVSYMT-RMKNXTFCSA-N |

SMILES |

CC(=CCCC(C)(C=C)O)CO |

Isomeric SMILES |

C/C(=C\CCC(C)(C=C)O)/CO |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)CO |

Origin of Product |

United States |

Preparation Methods

Haloalkoxylation

Nerol reacts with 1,3-dibromo-5,5-dimethylhydantoin (DDH) in anhydrous methanol (0–20°C, N₂ atmosphere) to form 7-methoxy-3,7-dimethyl-6-bromo-2-octenol. This step achieves 85–90% yields due to the electrophilic bromination of the tertiary alcohol.

Dehydrohalogenation

Treatment with sodium hydroxide (NaOH) in ethanol removes HBr, yielding 7-methoxy-3,7-dimethylocta-2,5-dien-1-ol. The reaction proceeds at reflux (78°C) with >80% efficiency .

Acid-Catalyzed Cyclohydrolysis

Stirring the intermediate with dilute H₂SO₄ (0–15°C) induces cyclization and hydrolysis, producing the target diol in 89% yield . The mechanism involves protonation of the methoxy group, followed by water nucleophilic attack.

Optimized Industrial Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Haloalkoxylation | DDH, MeOH, 0–20°C | 89% |

| Dehydrohalogenation | NaOH, EtOH, reflux | 85% |

| Cyclohydrolysis | H₂SO₄ (0.5 M), 0–15°C | 89% |

This cascade is scalable and cost-effective, leveraging nerol’s commercial availability.

Hydrolysis of Acetylated Precursors

Base-mediated hydrolysis of (E,Z)-2,6-dimethylocta-2,6-diene-1,8-diol 8-acetate provides a regioselective route. Using potassium carbonate (K₂CO₃) in methanol (20°C, 4 h), the acetate group is cleaved without altering the diene backbone, achieving 73% isolated yield .

Reaction Specificity

-

Solvent System : Methanol/water (5:1 v/v)

-

Base : K₂CO₃ (1.3 equiv)

This method is ideal for protecting-group strategies in multistep syntheses.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| NaBH₄ Reduction | Rapid, mild conditions | Requires pre-formed aldehyde | 73–77% |

| Nerol Cascade | Scalable, high efficiency | Multi-step, halogenated waste | 80–89% |

| Acetate Hydrolysis | Regioselective, simple workup | Dependent on precursor synthesis | 73% |

Stereochemical Considerations

-

(E)-Configuration Dominance : All methods predominantly yield the (E)-isomer due to thermodynamic stabilization of the trans-alkene.

-

Chiral Resolution : Enzymatic or chromatographic separation is required to isolate (6R)- or (6S)-enantiomers, as reported in Rosa gallica and Actinidia arguta.

Emerging Methodologies

Metathesis of Bio-Derived Terpenes

Preliminary studies suggest ruthenium-catalyzed cross-metathesis between β-citronellol derivatives and ethylene could generate this compound precursors. This approach remains exploratory, with yields <30%.

Biocatalytic Hydroxylation

Arabidopsis thaliana CYP76C3 and CYP71B31 enzymes hydroxylate linalool to form diols in vivo. While environmentally benign, microbial fermentation currently achieves sub-gram quantities.

Critical Data Tables

Physicochemical Properties of Synthetic Products

Chemical Reactions Analysis

Types of Reactions

2,6-dimethylocta-2,7-diene-1,6-diol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bonds can be reduced to yield saturated alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives.

Scientific Research Applications

2,6-dimethylocta-2,7-diene-1,6-diol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Diastereomers

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Double Bond Position : Shifting the double bond from C2-C3 (as in the title compound) to C3-C4 (e.g., 2,6-dimethylocta-3,7-diene-2,6-diol) alters volatility and flavor contribution in citrus honey .

- Stereochemistry : The (E)-isomer of this compound exhibits cytotoxic activity, whereas the (Z)-isomer lacks reported bioactivity, emphasizing stereochemical influence .

- Hydroxyl Group Placement : Compounds with hydroxyls at C2 and C6 (e.g., 2,6-dimethyloct-7-ene-2,6-diol) are less polar than those with hydroxyls at C1 and C6, affecting solubility and flavor release .

Table 2: Cytotoxic Activity of Selected Compounds

Key Observations :

- The (E)-isomer demonstrates moderate cytotoxicity against lung (A549), breast (MCF-7), and liver (Hep3B) cancer cells, with IC50 values ranging from 34.73 to 86.03 µg/mL .

- Structural analogs like 2,6-dimethyloct-7-ene-2,6-diol lack cytotoxic data, suggesting the conjugated diene system is critical for bioactivity.

Key Observations :

Q & A

Q. How is 2,6-dimethylocta-2,7-diene-1,6-diol structurally characterized using NMR spectroscopy?

Answer: Structural elucidation relies on -NMR and -NMR spectroscopy. Key spectral features include:

- -NMR (500 MHz, CDOD):

-

δ 3.92 (2H, s, H-1), 5.41 (1H, dt, H-3), 5.94 (1H, dd, H-7), and 1.66 ppm (3H, s, methyl group at C-9).

-

Olefinic protons at δ 5.06 (H-8) and 5.23 (H-8) confirm the terminal double bond.

- -NMR (125 MHz, CDOD):

-

Peaks at δ 135.88 (C-2) and 146.26 (C-7) indicate double bonds, while δ 73.79 (C-6) confirms the hydroxyl-bearing quaternary carbon .

Table 1: Key NMR Assignments

Position -NMR (δ, ppm) -NMR (δ, ppm) C-1 3.92 (s) 68.96 C-2 - 135.88 C-7 5.94 (dd) 146.26 C-8 5.06, 5.23 (dd) 112.06

Q. What are the common synthetic routes for this compound?

Answer: A microwave-assisted solid-phase synthesis is a prominent method:

- Methodology :

- Reactants are immobilized on a solid support (e.g., silica or polymer beads).

- Microwave irradiation (50–100 W, 5–10 min) accelerates cyclization and hydroxylation steps.

- Yields (±)-2,6-dimethylocta-2,7-diene-1,6-diol with >80% purity, avoiding harsh solvents .

- Advantages : Reduced reaction time (vs. traditional thermal methods) and eco-friendly conditions.

Q. What in vitro models are used to assess its cytotoxic activity?

Answer: Cytotoxicity is evaluated using cancer cell lines with the MTT assay:

- Cell Lines :

- A549 (lung adenocarcinoma), MCF-7 (breast cancer), Hep3B (hepatocellular carcinoma).

- Results :

- IC values range from 34.73 ± 1.55 to 86.03 ± 7.57 µg/mL, indicating moderate activity.

- Table 2 : Cytotoxicity Data

| Compound | A549 (IC, µg/mL) | MCF-7 (IC, µg/mL) | Hep3B (IC, µg/mL) |

|---|---|---|---|

| Monoterpenoid (6) | 66.12 ± 5.60 | 54.15 ± 5.89 | 72.25 ± 3.13 |

| Ellipticine* | 0.42 ± 0.03 | 0.38 ± 0.02 | 0.45 ± 0.04 |

| *Positive control. |

Advanced Research Questions

Q. How do environmental factors influence its accumulation in plant systems?

Answer: In grapevines (Vitis vinifera), sink/source (S/S) modulation alters terpene accumulation:

- Key Findings :

- Bunch thinning reduced this compound by 67% in Muscat berries under low S/S conditions.

- Year-to-year variability complicates interpretation, suggesting genotype × environment interactions .

- Methodological Consideration : Use multi-year trials and metabolomic profiling to distinguish environmental vs. genetic effects.

Q. Are there contradictions in reported bioactivity data across studies?

Answer: Discrepancies arise from assay conditions and compound purity:

- Example : IC values for MCF-7 cells vary between 54.15 ± 5.89 µg/mL (monoterpenoid 4) and 70.99 ± 7.26 µg/mL (lignan 2) .

- Resolution Strategies :

Standardize cell culture conditions (e.g., passage number, serum concentration).

Validate compound purity via HPLC or GC-MS.

Include multiple positive controls (e.g., ellipticine, doxorubicin).

Q. How can microwave parameters be optimized for its synthesis?

Answer: Critical parameters include:

Q. What non-pharmacological applications exist for this compound?

Answer: Beyond cytotoxicity, it serves roles in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.